2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate
Description
2,2,2-Trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate is a fluorinated carbamate derivative featuring a thiazole core substituted with a pyridin-3-yl group at the 4-position. The trifluoroethyl carbamate moiety is a critical structural element, known for enhancing metabolic stability and bioavailability in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-pyridin-3-yl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2S/c12-11(13,14)6-19-10(18)17-9-16-8(5-20-9)7-2-1-3-15-4-7/h1-5H,6H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUNDBWTRRPSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 4-(Pyridin-3-yl)-1,3-thiazol-2-amine : This amine serves as the nucleophile. It can be synthesized or procured depending on availability.
- 2,2,2-Trifluoroethyl chloroformate : This reagent provides the trifluoroethyl carbamate moiety.
Reaction Conditions
- Solvent : Anhydrous organic solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve both reactants.
- Base : A tertiary amine base, typically triethylamine, is employed to neutralize the hydrochloric acid generated during the reaction and to catalyze carbamate formation.
- Temperature : The reaction is generally conducted at low to ambient temperatures (0°C to room temperature) to control the rate and avoid side reactions.
- Atmosphere : An inert atmosphere (nitrogen or argon) is preferred to prevent moisture or oxygen interference.
Procedure
- Activation : Dissolve 4-(pyridin-3-yl)-1,3-thiazol-2-amine in anhydrous solvent under inert atmosphere.
- Base Addition : Add triethylamine slowly to the amine solution with stirring.
- Chloroformate Addition : Slowly add 2,2,2-trifluoroethyl chloroformate dropwise at 0°C to the reaction mixture.
- Stirring : Allow the reaction to proceed at room temperature for several hours (typically 2–6 hours) while monitoring progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up : Quench the reaction by adding water, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification : Purify the crude product by column chromatography or recrystallization to obtain the target carbamate.
Reaction Scheme
$$
\text{4-(Pyridin-3-yl)-1,3-thiazol-2-amine} + \text{2,2,2-trifluoroethyl chloroformate} \xrightarrow[\text{triethylamine}]{\text{DCM, 0°C to RT}} \text{2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate}
$$
Data Table: Typical Reaction Parameters and Yields
| Parameter | Typical Value/Condition |
|---|---|
| Amine (4-(pyridin-3-yl)-1,3-thiazol-2-amine) | 1.0 equiv |
| 2,2,2-Trifluoroethyl chloroformate | 1.1 equiv |
| Base (Triethylamine) | 1.2 equiv |
| Solvent | Anhydrous dichloromethane (DCM) or THF |
| Temperature | 0°C during addition, then room temperature |
| Reaction time | 2–6 hours |
| Work-up | Aqueous quench, organic extraction, drying |
| Purification | Column chromatography or recrystallization |
| Typical yield | 70–90% (depending on scale and purity) |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the 2,2,2-trifluoroethyl chloroformate. The triethylamine scavenges the released HCl, preventing protonation of the amine and driving the reaction forward. The trifluoroethyl group enhances the electrophilicity of the chloroformate and contributes to the stability of the carbamate product.
Research Findings and Optimization Notes
- The trifluoroethyl chloroformate reagent is preferred for its reactivity and the electron-withdrawing effect of the trifluoromethyl group, which improves the metabolic stability of the carbamate.
- The choice of base and solvent critically affects the reaction yield and purity; triethylamine in DCM is a well-established combination.
- Reaction temperature control is essential to minimize side reactions such as hydrolysis or overreaction.
- Purification methods should be optimized based on the scale; recrystallization is preferred for large-scale synthesis to avoid solvent waste.
- Analogous compounds with pyridin-2-yl substitution have been synthesized using similar methods, indicating the robustness of this approach for related heterocyclic carbamates.
Comparative Summary with Similar Compounds
| Compound | Key Synthetic Step | Yield Range | Notes |
|---|---|---|---|
| This compound | Amine + 2,2,2-trifluoroethyl chloroformate | 70–90% | Requires base, low temperature control |
| 2,2,2-Trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate | Same as above | 75–85% | Similar conditions, used as reference |
Biological Activity
The compound 2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H10F3N3O2S |
| Molecular Weight | 303.27 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific proteases, including the SARS-CoV 3CL protease. Inhibitory assays have shown promising results with IC50 values indicating effective inhibition at micromolar concentrations .
- TRPV3 Modulation : Research indicates that thiazole derivatives can modulate TRPV3 activity, which is linked to pain perception and inflammatory responses . This modulation suggests potential applications in pain management therapies.
Antiviral Activity
In a study assessing antiviral properties, compounds similar to this compound demonstrated significant inhibitory effects against viral proteases. The structure-activity relationship (SAR) highlighted the importance of the trifluoroethyl group in enhancing potency .
Antinociceptive Effects
The compound has also been evaluated for its analgesic properties. In preclinical models, it exhibited significant antinociceptive activity comparable to standard analgesics. This effect was attributed to its ability to inhibit TRPV3 channels .
Case Studies
-
SARS-CoV Protease Inhibition :
- A series of experiments were conducted using fluorometric assays to evaluate the efficacy of various compounds against SARS-CoV 3CL protease.
- Results indicated that modifications in the thiazole and pyridine moieties significantly influenced inhibitory potency.
- The compound's IC50 values were determined through HPLC analysis over multiple trials .
- Inflammation Models :
Summary of Findings
The following table summarizes key findings regarding the biological activity of this compound:
Scientific Research Applications
Medicinal Applications
- TRPV3 Modulation : Research indicates that compounds similar to 2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate can act as modulators of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This channel is implicated in various physiological processes including pain sensation and thermosensation. Modulating TRPV3 may provide therapeutic avenues for treating conditions such as chronic pain and inflammatory diseases .
- Antimicrobial Properties : The thiazole and pyridine components of the compound have been associated with antimicrobial activity. Studies suggest that derivatives of thiazoles exhibit significant antibacterial effects against various pathogens, making this compound a candidate for further investigation in antibiotic development .
Agricultural Applications
- Pesticide Development : The carbamate structure has been widely used in the synthesis of pesticides. Compounds with similar frameworks are known for their effectiveness as herbicides and insecticides. The trifluoroethyl group may enhance the lipophilicity and biological activity of such pesticides .
Case Study 1: TRPV3 Modulation
A study explored various compounds that modulate TRPV3 activity to assess their potential in treating pain-related disorders. The findings indicated that modifications on the thiazole ring improved binding affinity to TRPV3, suggesting that derivatives like this compound could be promising candidates for further pharmacological evaluation .
Case Study 2: Antimicrobial Testing
In a laboratory setting, a series of thiazole-pyridine derivatives were tested against common bacterial strains. The results demonstrated that certain derivatives exhibited significant antibacterial activity, leading researchers to propose further synthesis and testing of compounds like this compound for potential use in agricultural applications .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on compounds sharing the trifluoroethyl carbamate group and thiazole/thiadiazole heterocycles but differing in substituents or core structures. Key differences in physicochemical properties, synthetic accessibility, and biological activity are highlighted.
Substituent Variations on the Thiazole Ring
Table 1: Substituent Effects on Thiazole-Based Carbamates
Key Observations :
- Pyridinyl vs. Phenyl Substituents : The pyridin-3-yl group (target compound) offers π-π stacking and hydrogen-bonding capabilities absent in the 3-fluorophenyl analog . The latter’s discontinuation () may reflect synthetic challenges or unfavorable pharmacokinetics.
- Aliphatic vs.
- Fluorine Substitution : Fluorine at pyridin-2-yl () enhances electronegativity, possibly altering binding interactions compared to pyridin-3-yl.
Core Heterocycle Modifications
Table 2: Heterocycle Core Variations
Key Observations :
- Thiadiazole vs. This may enhance target affinity but reduce metabolic stability.
- Isoxazole Hybrids : Compounds like 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () demonstrate the importance of heterocycle fusion in modulating bioactivity, though they lack the trifluoroethyl group.
Trifluoroethyl Carbamate Derivatives with Simplified Structures
Table 3: Simplified Analogues
Key Observations :
- Unsubstituted Thiazole : The absence of a 4-position substituent () likely diminishes target engagement, underscoring the importance of the pyridin-3-yl group in the parent compound.
- Carbamate vs. Acetamide : The carbamate group’s hydrolytic stability (vs. acetamide) may prolong half-life in biological systems .
Q & A
Q. What are the key structural features influencing the compound's reactivity?
The compound's reactivity stems from:
- Trifluoroethyl group : Strong electron-withdrawing effect increases carbamate carbonyl electrophilicity, enhancing susceptibility to nucleophilic attack .
- Pyridinyl-thiazole core : The pyridine nitrogen participates in hydrogen bonding, while the thiazole sulfur facilitates π-π stacking and metal coordination .
Methodological Insight : Use density functional theory (DFT) at B3LYP/6-31G* to map electrostatic potential surfaces and predict regioselectivity in reactions .
Advanced Question
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- SHELXL refinement : Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning in polar bonds .
- Twinned crystals : Use the TWIN/BASF command in SHELXL to model pseudo-merohedral twinning, common in thiazole derivatives .
- Validation : Cross-check with 2D NOESY NMR to correlate solid-state and solution-phase conformers .
Basic Question
Q. What synthetic strategies optimize yield for trifluoroethyl carbamates?
- Stepwise approach :
- Thiazole-amine synthesis : Condense 3-pyridinyl thiourea with α-bromoketones (e.g., 2-bromo-1-(pyridin-3-yl)ethan-1-one) under Hünig’s base .
- Carbamate coupling : React with 2,2,2-trifluoroethyl chloroformate in anhydrous THF at −20°C to minimize hydrolysis .
- Yield optimization : Monitor by reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) .
Advanced Question
Q. How to analyze conflicting bioactivity data across enzyme inhibition assays?
- Assay design :
- Data reconciliation : Apply multivariate ANOVA to identify confounding variables (e.g., buffer ionic strength, DMSO solvent effects) .
Basic Question
Q. Which analytical techniques best characterize purity and stability?
- Purity :
- HPLC-ELSD : Effective for non-UV-active impurities (mobile phase: 0.1% formic acid/MeOH) .
- 19F NMR : Quantifies trifluoroethyl group integrity (δ −70 to −75 ppm) .
- Stability :
- Forced degradation studies under 40°C/75% RH for 4 weeks, monitored by LC-MS .
Advanced Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
